Cyclohexyl(piperidin-4-yl)methanol
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Overview
Description
Cyclohexyl(piperidin-4-yl)methanol is a compound that features a cyclohexyl group attached to a piperidine ring, which is further connected to a methanol group. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis . Piperidine derivatives are widely used in the development of drugs due to their diverse biological activities .
Mechanism of Action
Target of Action
Cyclohexyl(piperidin-4-yl)methanol is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have a wide variety of biological activities . For instance, some piperidine derivatives have been evaluated for their antiproliferative activity against various cell lines .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Some piperidine derivatives have been evaluated for their antiproliferative activity against various cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways.
Cellular Effects
Some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(piperidin-4-yl)methanol typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include the use of solvents like acetonitrile or methanol, which influence the regioselectivity of the cyclization process .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, focus on optimizing yield and selectivity. These methods often employ multicomponent reactions and catalytic hydrogenation to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexyl(piperidin-4-yl)ketone, while reduction can produce cyclohexyl(piperidin-4-yl)methane .
Scientific Research Applications
Cyclohexyl(piperidin-4-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and anticancer properties.
Tetrandine: Shows potential in treating various types of cancer.
Uniqueness: Cyclohexyl(piperidin-4-yl)methanol stands out due to its unique combination of a cyclohexyl group and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclohexyl(piperidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h10-14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHOWWIQBWWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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